molecular formula C19H26N4O4 B3009907 2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one CAS No. 2034234-51-8

2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one

Cat. No.: B3009907
CAS No.: 2034234-51-8
M. Wt: 374.441
InChI Key: CHADNQKLGNIRIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is a useful research compound. Its molecular formula is C19H26N4O4 and its molecular weight is 374.441. The purity is usually 95%.
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Scientific Research Applications

Orthogonal Protection Strategy for Synthesis

A study highlights an orthogonal protection strategy for synthesizing 2-substituted piperazines, utilizing tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones derived from bis-carbamate protected piperazine-2-carboxylic acids. This method allows for the preparation of various 2-substituted piperazines, demonstrating the compound's utility in complex organic synthesis processes (R. Clark, D. Elbaum, 2007).

Heterocyclic Derivative Syntheses

Another study presents the synthesis of heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline, via palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This synthesis approach underlines the compound's relevance in creating diverse heterocyclic structures, crucial for developing new materials and pharmaceuticals (A. Bacchi, M. Costa, et al., 2005).

Preparation of N-orthogonally Diprotected Hydrazino Acids

Research into the electrophilic amination of amino acids with N-Boc-oxaziridines for the efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives showcases the compound's application in synthesizing novel amino acid derivatives. This process is significant for peptide chemistry and drug development (Jean-Christophe Hannachi, J. Vidal, et al., 2004).

Marbofloxacin Structural Analysis

A study on Marbofloxacin, a compound with a similar structural framework, discusses its molecular structure and hydrogen bonding, providing insights into the structural analysis of complex organic molecules. This research is pertinent for understanding the molecular interactions and stability of pharmaceutical compounds (Jin Shen, J. Qian, et al., 2012).

Properties

IUPAC Name

2-[1-oxo-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]propan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c1-13(23-17(24)12-14-4-2-5-15(14)20-23)18(25)21-7-9-22(10-8-21)19(26)16-6-3-11-27-16/h12-13,16H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHADNQKLGNIRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)C2CCCO2)N3C(=O)C=C4CCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.